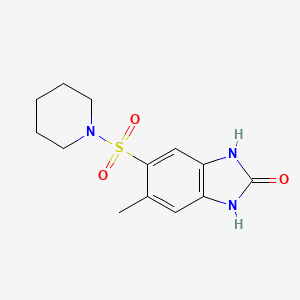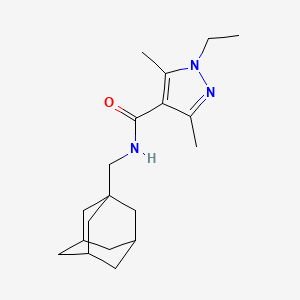![molecular formula C15H17ClN2OS B4700789 N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethylphenyl)urea](/img/structure/B4700789.png)
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethylphenyl)urea
Descripción general
Descripción
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethylphenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as Chlorotoluron, and it is widely used as a herbicide to control the growth of weeds in crops such as wheat, barley, and oats. In
Mecanismo De Acción
The mechanism of action of N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethylphenyl)urea involves the inhibition of photosynthesis in plants. It inhibits the activity of an enzyme called acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. This inhibition leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant. In addition to its herbicidal activity, N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethylphenyl)urea has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethylphenyl)urea have been extensively studied. It has been found to have a significant impact on the metabolism of plants, leading to the inhibition of photosynthesis and the biosynthesis of branched-chain amino acids. In addition, this compound has been found to possess anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethylphenyl)urea in lab experiments is its high potency and selectivity. It is a potent herbicide that controls the growth of weeds in crops, making it an ideal candidate for agricultural research. In addition, this compound has been found to possess anti-inflammatory, analgesic, and anti-tumor properties, making it a valuable tool for drug discovery research. However, one of the significant limitations of using this compound in lab experiments is its potential toxicity. It is essential to handle this compound with care and follow strict safety protocols to avoid any adverse effects.
Direcciones Futuras
There are several future directions for the research on N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethylphenyl)urea. One of the significant areas of research is the development of new herbicides based on the structure of this compound. Researchers are also exploring the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and pain. In addition, there is a growing interest in the use of this compound as a tool for studying the metabolism of plants and the biosynthesis of branched-chain amino acids. Further research is needed to explore the full potential of N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethylphenyl)urea in various research fields.
Conclusion:
In conclusion, N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethylphenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a potent herbicide that controls the growth of weeds in crops and possesses anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the development of new drugs. Further research is needed to explore the full potential of this compound in various research fields.
Aplicaciones Científicas De Investigación
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethylphenyl)urea has been extensively studied for its potential applications in various research fields. One of the significant applications of this compound is its use as a herbicide in agriculture. It is an effective herbicide that controls the growth of weeds in crops, thereby increasing the crop yield. Apart from agriculture, this compound has also been studied for its potential applications in the pharmaceutical industry. It has been found to possess anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
1-[1-(5-chlorothiophen-2-yl)ethyl]-3-(2-ethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-3-11-6-4-5-7-12(11)18-15(19)17-10(2)13-8-9-14(16)20-13/h4-10H,3H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOAXUSXTHQMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC(C)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B4700712.png)
![1-benzyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4700727.png)



![N-[4-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B4700758.png)
![ethyl 2-[({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4700763.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4700770.png)
![ethyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate](/img/structure/B4700775.png)
![[4-(2-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}ethoxy)phenyl]methanol](/img/structure/B4700777.png)
![2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone](/img/structure/B4700785.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B4700809.png)
![N-{3-[(sec-butylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B4700813.png)